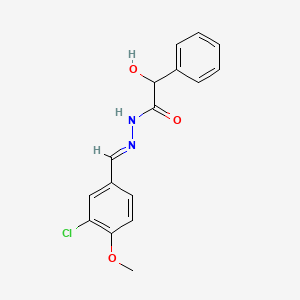
3-fluoro-N-(3-fluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(3-fluorophenyl)benzamide, also known as FFPhB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. FFPhB is a fluorinated derivative of N-phenylbenzamide, which is a common structural motif in many bioactive molecules. The introduction of fluorine atoms into the phenyl ring of FFPhB has been shown to enhance its biological activity and selectivity, making it an attractive target for drug discovery.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-(3-fluorophenyl)benzamide is not fully understood, but it is thought to involve the binding of the compound to its target enzymes or receptors, leading to inhibition of their activity. The fluorine atoms in this compound are believed to play a key role in its biological activity by enhancing its binding affinity and selectivity for its targets.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on its target enzymes or receptors. For example, inhibition of MMPs by this compound has been shown to reduce the invasiveness and metastatic potential of cancer cells. Inhibition of HDACs by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-fluoro-N-(3-fluorophenyl)benzamide for lab experiments is its potent biological activity and selectivity for its targets, which makes it a valuable tool for studying the role of these targets in disease states. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-fluoro-N-(3-fluorophenyl)benzamide. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives, which could improve its availability for research and drug discovery. Another area of interest is the identification of new targets for this compound, which could expand its potential applications in medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biochemical and physiological pathways.
Synthesemethoden
3-fluoro-N-(3-fluorophenyl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid by reacting it with thionyl chloride. The resulting intermediate is then reacted with 3-fluoroaniline in the presence of a base such as sodium carbonate to yield this compound. The overall yield of this compound synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(3-fluorophenyl)benzamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors that are involved in various disease states, including cancer, inflammation, and neurological disorders. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and are implicated in cancer metastasis. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are implicated in cancer and neurological disorders.
Eigenschaften
IUPAC Name |
3-fluoro-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVBHJXHYLJHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)
![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
![2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)

![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)
![4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5863146.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5863169.png)

![1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)
